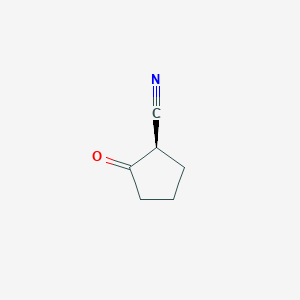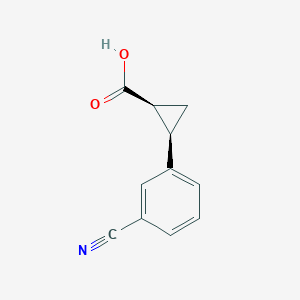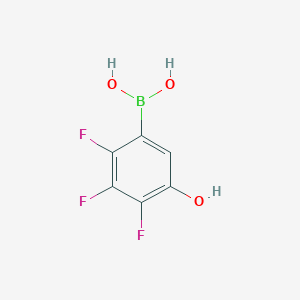
Pyrrolidine-3,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine-3,4-dicarboxamide is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycleThe presence of two amide groups at the 3 and 4 positions of the pyrrolidine ring enhances its chemical reactivity and potential for forming hydrogen bonds, making it a valuable scaffold for drug design and other applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyrrolidine-3,4-dicarboxamide can be synthesized through several methods. One common approach involves the reaction of pyrrolidine-3,4-dicarboxylic acid with ammonia or amines under dehydrating conditions. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of pyrrolidine-3,4-dicarboxylic acid derivatives. This process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon. The resulting product is then purified through recrystallization or chromatography to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidine-3,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imides, amines, and various substituted pyrrolidine derivatives. These products have diverse applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
Pyrrolidine-3,4-dicarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of pyrrolidine-3,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide groups can form hydrogen bonds with active site residues, enhancing binding affinity and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with two carbonyl groups at the 2 and 5 positions.
Pyrrolidine-2-one: A simpler derivative with a single carbonyl group at the 2 position.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
Pyrrolidine-3,4-dicarboxamide is unique due to the presence of two amide groups at the 3 and 4 positions, which enhances its ability to form hydrogen bonds and increases its chemical reactivity. This makes it a valuable scaffold for drug design and other applications, distinguishing it from other pyrrolidine derivatives .
Propiedades
Fórmula molecular |
C6H11N3O2 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
pyrrolidine-3,4-dicarboxamide |
InChI |
InChI=1S/C6H11N3O2/c7-5(10)3-1-9-2-4(3)6(8)11/h3-4,9H,1-2H2,(H2,7,10)(H2,8,11) |
Clave InChI |
HEHBWXUFYYBHME-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1)C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![endo-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B11717705.png)
![[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B11717707.png)
![4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11717708.png)
![N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide](/img/structure/B11717712.png)
![2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11717716.png)
![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one](/img/structure/B11717721.png)
![[(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride](/img/structure/B11717728.png)

![(3aR,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B11717740.png)




![7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717770.png)
